molecular formula C21H19FN4O2S2 B2608878 2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477212-09-2

2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2608878
CAS No.: 477212-09-2
M. Wt: 442.53
InChI Key: CYQVTXGNEWXDIH-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazol-2-yl core substituted at the 5-position with a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group and an N-linked 2-(4-fluorophenyl)acetamide moiety. Its synthesis likely involves multi-step protocols, such as nucleophilic substitution reactions and heterocycle formation, akin to methods described for analogous structures (e.g., refluxing with hydrazine hydrate in methanol for cyclization) . Crystallographic characterization, if performed, may utilize SHELX software for refinement, a standard in small-molecule crystallography . The fluorophenyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinolin moiety may confer affinity for central nervous system (CNS) targets, though specific bioactivity data for this compound remains unelucidated in the provided evidence.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S2/c22-16-9-7-14(8-10-16)12-18(27)23-20-24-25-21(30-20)29-13-19(28)26-11-3-5-15-4-1-2-6-17(15)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQVTXGNEWXDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as a starting material.

    Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of nitro or bromo derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. The presence of the tetrahydroquinoline moiety enhances this activity by potentially interacting with bacterial enzymes and disrupting metabolic pathways. Studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .

Anticancer Potential

The compound has shown promise in preliminary studies as an anticancer agent. The incorporation of the tetrahydroquinoline structure is believed to enhance cytotoxic effects against cancer cells. In vitro studies have reported that similar compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .

Anti-inflammatory Properties

Compounds with similar structures have been explored for their anti-inflammatory effects. The dual action of the thiadiazole and tetrahydroquinoline substructures may provide a synergistic effect in reducing inflammation markers in experimental models .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the tetrahydroquinoline moiety via nucleophilic substitution or condensation reactions.
  • Final acylation to yield the target compound.

Table 1: Synthetic Pathway Overview

StepReaction TypeReagents UsedConditions
1CyclizationThioamide + Acid ChlorideHeat
2SubstitutionTetrahydroquinoline Derivative + BaseReflux
3AcylationAcetic Anhydride + CatalystStirring at Room Temperature

Case Studies

Several studies have investigated the biological activities of compounds structurally related to 2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide :

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that similar thiadiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In another research published in Cancer Letters, derivatives showed significant cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Inflammation Reduction : Research findings from Pharmacology Reports indicated that related compounds could significantly reduce inflammatory markers in animal models, supporting their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the thiadiazole ring may interact with metal ions in enzyme active sites, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 1,3,4-thiadiazole scaffold but differ in substituents, influencing physicochemical and pharmacological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents Heterocycle Type Bioactivity Notes (Inferred) References
Target Compound 4-Fluorophenyl; 2-(1,2,3,4-Tetrahydroquinolin-1-yl)ethylsulfanyl 1,3,4-Thiadiazole Potential CNS activity due to tetrahydroquinolin group N/A
2-(4-Chlorophenoxy)-N-(5-{[4-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-Thiadiazol-2-yl)Acetamide 4-Chlorophenoxy; 4-(Trifluoromethyl)benzylsulfanyl 1,3,4-Thiadiazole Enhanced metabolic resistance (CF3 group)
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide 4-Fluorophenyl; 3-Methylsulfanyl-1,2,4-thiadiazol-5-yl 1,2,4-Thiadiazole Broader heterocycle may alter target selectivity
N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-yl]-2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide 3,4-Difluorophenyl; 5-Phenyl-1,3,4-oxadiazol-2-ylsulfanyl 1,3,4-Oxadiazole Oxadiazole may reduce ring strain vs. thiadiazole
2,2-Dichloro-N-[5-(2-Oxo-2-(3-(4-Methoxyphenyl)-5-Phenyl-3,4-Dihydro-2H-Pyrazol-2-yl)ethylsulfanyl)-1,3,4-Thiadiazol-2-yl]Acetamide Dichloro; 4-Methoxyphenylpyrazolyl 1,3,4-Thiadiazole Methoxy group may enhance solubility

Key Findings from Comparative Analysis

Substituent Effects on Bioavailability: The 4-fluorophenyl group in the target compound and improves membrane permeability compared to 4-chlorophenoxy in , as fluorine’s smaller atomic radius reduces steric hindrance . The tetrahydroquinolin moiety in the target compound may enhance CNS penetration, contrasting with the trifluoromethyl group in , which likely increases metabolic stability but may limit blood-brain barrier (BBB) transit .

Heterocycle Influence: 1,3,4-Thiadiazole (target, ) vs.

Sulfanyl-Linker Variations: The 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group in the target compound introduces a bicyclic amine, possibly mimicking neurotransmitters, whereas ’s 4-(trifluoromethyl)benzyl group prioritizes steric bulk and electron-withdrawing effects .

Synthetic Accessibility :

  • Analogs like and employ reflux conditions with hydrazine hydrate or LiH in DMF, suggesting the target compound’s synthesis may follow similar pathways .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex molecule that incorporates various pharmacologically relevant moieties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thiadiazole moiety : Known for various biological activities including anti-inflammatory and antimicrobial properties.
  • Tetrahydroquinoline structure : Associated with neuroprotective effects and potential use in treating neurological disorders.

Molecular Formula

The molecular formula of this compound is C19H20FN3O3SC_{19}H_{20}FN_3O_3S.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of essential growth factors like VEGFR-2 .

Antimicrobial Activity

The thiadiazole moiety has been extensively studied for its antimicrobial properties. Compounds similar to the one have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. These activities are attributed to the ability of thiadiazoles to disrupt microbial cell walls and inhibit vital metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structures have exhibited anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Anticonvulsant Properties

Research indicates that thiadiazole derivatives can act as anticonvulsants. The mechanism may involve modulation of ion channels or neurotransmitter systems, making them potential candidates for treating epilepsy and other seizure disorders .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of a series of thiadiazole derivatives, one compound demonstrated a significant reduction in cell viability in A431 cells. The study utilized the MTT assay to quantify cell proliferation and found that apoptosis was induced through caspase activation pathways.

Study 2: Antimicrobial Testing

Another study tested several thiadiazole compounds for their antimicrobial efficacy using disk diffusion methods. The results indicated that certain derivatives exhibited notable inhibition zones against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Q & A

Basic Research Question

  • Standardized Assay Protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls .
  • Data Transparency : Report raw data (e.g., absorbance values, cell counts) alongside processed results in supplementary materials .

How can degradation products be characterized to assess stability?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-HRMS to identify degradants .
  • Isolation via Prep-HPLC : Collect major degradants for NMR and bioactivity testing .

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